3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide
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Overview
Description
3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidinone ring, and a fluorophenylmethyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or urea under acidic or basic conditions.
Introduction of Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the fluorophenylmethyl moiety.
Attachment of Propanamide Moiety: The propanamide group can be attached through amide bond formation reactions, typically involving the reaction of the quinazolinone core with an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced functional groups.
Substitution Products: Various substituted quinazolinones and related derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.
Medicine: Potential therapeutic applications include antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
Industry: It can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share the quinazolinone core but differ in their substituents and functional groups.
Fluorinated benzamides: These compounds contain fluorophenyl groups but lack the quinazolinone structure.
Uniqueness: 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide is unique due to its specific combination of the quinazolinone core and the fluorophenylmethyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-7-5-12(6-8-13)11-20-16(23)9-10-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBMWSSXUSIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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